molecular formula C16H22N4O B7507967 N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide

N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B7507967
M. Wt: 286.37 g/mol
InChI Key: COHKCUZKVVPSGY-UHFFFAOYSA-N
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Description

N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide (CTMP) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CTMP is a highly selective inhibitor of protein kinase B (PKB), also known as Akt, which plays a crucial role in cell survival, growth, and proliferation.

Mechanism of Action

CTMP exerts its pharmacological effects by selectively inhibiting the activity of PKB/N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide. PKB/N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide is a serine/threonine kinase that plays a crucial role in cell survival, growth, and proliferation. CTMP binds to the PH domain of PKB/N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide, preventing its translocation to the plasma membrane and subsequent activation.
Biochemical and Physiological Effects:
CTMP has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress. CTMP has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTMP is its high selectivity for PKB/N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide, which minimizes off-target effects. CTMP is also highly soluble in water, making it easy to administer in in vitro and in vivo experiments. However, one of the limitations of CTMP is its short half-life, which requires frequent dosing in animal studies.

Future Directions

Several future directions can be explored in the research of CTMP. One of the potential areas of application is in the treatment of metabolic disorders, such as obesity and type 2 diabetes. CTMP has been shown to improve glucose metabolism and insulin sensitivity, making it a promising candidate for the development of novel therapeutics. Another potential area of application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CTMP has been shown to protect neurons from oxidative stress and apoptosis, which are key pathological mechanisms in these diseases. Furthermore, the development of CTMP analogs with improved pharmacokinetic properties and potency could lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of CTMP involves the reaction of cyclopentylmagnesium bromide with 4-bromo-1,3,6-trimethylpyrazolo[3,4-b]pyridine followed by the addition of tert-butyl carbamate. The resulting product is then deprotected with trifluoroacetic acid to yield CTMP in high purity and yield.

Scientific Research Applications

CTMP has shown promising results in various fields of research, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, CTMP has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K/N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide signaling pathway. In neurodegenerative diseases, CTMP has been shown to protect neurons from oxidative stress and apoptosis. In cardiovascular diseases, CTMP has been shown to improve cardiac function and reduce myocardial infarction size.

properties

IUPAC Name

N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-10-9-13(14-11(2)18-20(4)15(14)17-10)16(21)19(3)12-7-5-6-8-12/h9,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHKCUZKVVPSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N(C)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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